ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound that belongs to the thienopyridazine family. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core fused with various functional groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine core.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the best results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate include other thienopyridazine derivatives and related heterocyclic compounds such as:
- **Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate .
- Pyrimidothienopyridazine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-3-13(23)20-16-14-12(9-27-16)15(18(25)26-4-2)21-22(17(14)24)11-7-5-10(19)6-8-11/h5-9H,3-4H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFDUJUECOTDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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